5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole
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Overview
Description
5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a sulfonylmethyl group, and a bromo-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Bromo-Chlorophenyl Intermediate: The initial step involves the bromination and chlorination of a phenyl ring to obtain 4-bromo-3-chlorophenyl.
Sulfonylation: The bromo-chlorophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonylmethyl group.
Tetrazole Formation: The final step involves the cyclization of the sulfonylmethyl intermediate with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonylmethyl group can be oxidized or reduced under specific conditions.
Cyclization: The tetrazole ring can participate in cyclization reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can modify the sulfonylmethyl group.
Scientific Research Applications
5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole involves its interaction with specific molecular targets. The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, while the tetrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromo-phenyl moiety and has shown antimicrobial and anticancer activities.
tert-Butanesulfinamide: Known for its use in stereoselective synthesis, it shares the tert-butyl group with the target compound.
Uniqueness
5-[(4-Bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole is unique due to the combination of its sulfonylmethyl and tetrazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-bromo-3-chlorophenyl)sulfonylmethyl]-2-tert-butyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN4O2S/c1-12(2,3)18-16-11(15-17-18)7-21(19,20)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXVXHXQBMIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CS(=O)(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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